molecular formula C21H18BrNO4S B11513166 N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide

Cat. No.: B11513166
M. Wt: 460.3 g/mol
InChI Key: SGMVGZYMBLZDQO-UHFFFAOYSA-N
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Description

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a hydroxyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then further reacted with 4-bromobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromobenzamide moiety may produce an amine.

Scientific Research Applications

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and bromobenzamide moieties may also contribute to its biological effects by interacting with cellular pathways and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    4-Bromobenzamide: Contains the bromobenzamide moiety but lacks the benzenesulfonyl and hydroxyl groups.

    N-(4-Hydroxyphenyl)benzenesulfonamide: Similar structure but without the bromine atom.

Uniqueness

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H18BrNO4S

Molecular Weight

460.3 g/mol

IUPAC Name

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide

InChI

InChI=1S/C21H18BrNO4S/c1-13-14(2)20(24)19(28(26,27)17-6-4-3-5-7-17)12-18(13)23-21(25)15-8-10-16(22)11-9-15/h3-12,24H,1-2H3,(H,23,25)

InChI Key

SGMVGZYMBLZDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

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